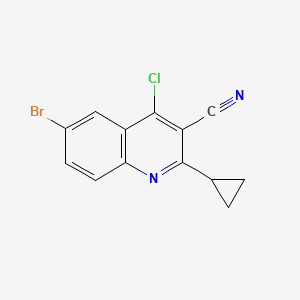

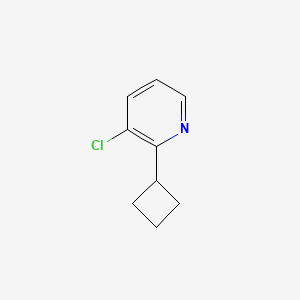

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

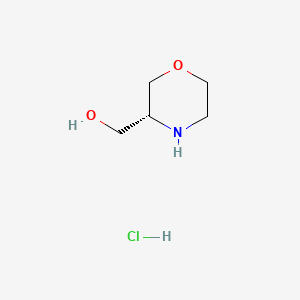

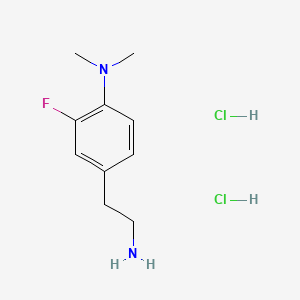

6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile is a chemical compound with the CAS number 1208820-66-9 . It is used for pharmaceutical testing and is intended for research and development use only .

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The molecular formula is C13H8BrClN2 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 307.57300 . Unfortunately, specific information such as its melting point, boiling point, and density were not available .Applications De Recherche Scientifique

Synthesis and Antitumor Activities

Quinoline derivatives, including those synthesized from interactions involving halostyryl-quinolines, have been evaluated for their antitumor activities against human tumor cell lines such as MCF-7, HCT, and HepG-2. The structure-activity relationships of these compounds suggest significant potential in cancer treatment. For instance, a series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to inhibit the growth of cancer cells, indicating the importance of quinoline structures in the development of antitumor agents (El-Agrody et al., 2012).

Optoelectronic and Charge Transport Properties

The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives have been explored, demonstrating the potential of these compounds in multifunctional materials. The analysis of frontier molecular orbitals and charge transport properties reveals that these derivatives could be efficient in electronic applications (Irfan et al., 2020).

Chemical Transformations Under Nucleophilic Conditions

Studies on chemical transformations of related quinoline derivatives under nucleophilic conditions have led to the synthesis of a variety of heterocyclic systems. These transformations demonstrate the reactivity and versatility of quinoline carbonitriles in organic synthesis, providing pathways to new compounds with potentially valuable biological and chemical properties (Ibrahim & El-Gohary, 2016).

Synthesis Techniques and Biological Activity

Various synthetic methods and reactions of chloroquinoline-3-carbonitrile derivatives have been reviewed, highlighting the broad range of biological activities exhibited by these compounds. The synthesis and reactions cover a wide spectrum, from simple modifications to complex transformations, underscoring the potential of chloroquinoline derivatives in pharmaceutical research (Mekheimer et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-8-3-4-11-9(5-8)12(15)10(6-16)13(17-11)7-1-2-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZMRDEXAFZBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672052 |

Source

|

| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208820-66-9 |

Source

|

| Record name | 6-Bromo-4-chloro-2-cyclopropylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)

![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)